Diphenyl methyl phosphate

Description

The exact mass of the compound Diphenyl methyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m960 ug/l @ 24 °c in water /practical/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96635. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenyl methyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl methyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWPVJACXJNHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059432 | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Hawley] | |

| Record name | Methyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

960 ug/l @ 24 °C in water /Practical/ | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.225-1.235 @ 25 °C | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000116 [mmHg] | |

| Record name | Methyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR, OILY LIQ | |

CAS No. |

115-89-9 | |

| Record name | Methyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl methyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RU4VED06P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyl Methyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of diphenyl methyl phosphate, a significant organophosphorus compound with applications as a flame retardant and ignition control additive.[1][2] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful laboratory execution.

Introduction: The Significance of Diphenyl Methyl Phosphate

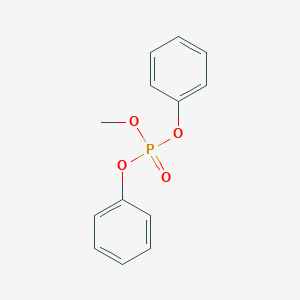

Diphenyl methyl phosphate (DMP), with the chemical formula C₁₃H₁₃O₄P, belongs to the class of aryl phosphate esters.[3][4] Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one methyl group, imparts properties that make it a valuable, albeit historically used, industrial chemical.[5] Formerly employed as a gasoline additive, its primary modern relevance lies in its role as a flame retardant.[1][5] Understanding its synthesis and characterization is crucial for the development of new organophosphorus compounds and for toxicological and environmental studies, as it is also a metabolite of other flame retardants like triphenyl phosphate (TPHP).[3]

Synthesis of Diphenyl Methyl Phosphate: Methodologies and Mechanistic Insights

The synthesis of diphenyl methyl phosphate can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Here, we explore a common and effective method.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to diphenyl methyl phosphate involves the formation of ester linkages to the central phosphorus atom. A key disconnection can be made at the P-O-CH₃ bond, suggesting a methylation reaction of a diphenyl phosphate precursor. Alternatively, building the molecule from a phosphorus oxychloride core by sequential addition of phenoxide and methoxide is a plausible, though potentially less selective, strategy.

A prevalent and historically significant method involves the reaction of diphenyl hydrogen phosphate with a methylating agent.[5] This approach is often favored due to the commercial availability of the starting materials.

Recommended Synthetic Protocol: Methylation of Diphenyl Phosphate

This protocol outlines a reliable method for the synthesis of diphenyl methyl phosphate.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of diphenyl methyl phosphate via methylation of diphenyl phosphate.

Materials and Reagents:

-

Diphenyl phosphate

-

Methyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenyl phosphate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

-

Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude diphenyl methyl phosphate by vacuum distillation or column chromatography on silica gel to obtain a clear, oily liquid.[2]

Causality and Experimental Choices:

-

Base: Anhydrous potassium carbonate is used to deprotonate the acidic proton of diphenyl phosphate, forming the more nucleophilic phosphate anion, which readily attacks the electrophilic methyl iodide.

-

Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Work-up: The aqueous washes are crucial to remove any unreacted starting materials, byproducts, and inorganic salts. The sodium bicarbonate wash specifically neutralizes any remaining acidic species.

Characterization of Diphenyl Methyl Phosphate: A Spectroscopic Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized diphenyl methyl phosphate. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diphenyl methyl phosphate.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.8 | Doublet | 3H | Methyl protons (-OCH₃) |

The doublet splitting of the methyl protons is due to coupling with the phosphorus-31 nucleus.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d) | Cipso (aromatic, attached to O) |

| ~129 (s) | Cpara (aromatic) |

| ~125 (s) | Cmeta (aromatic) |

| ~120 (d) | Cortho (aromatic) |

| ~55 (d) | -OCH₃ |

The signals for carbons close to the phosphorus atom exhibit splitting due to C-P coupling.

³¹P NMR Spectroscopy:

³¹P NMR is particularly informative for organophosphorus compounds, providing a direct probe of the phosphorus environment.[6]

| Chemical Shift (δ) ppm | Assignment |

| ~ -5 to -7 | P=O |

The chemical shift is referenced to an external standard, typically 85% H₃PO₄.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060-3040 | C-H stretch (aromatic) | Medium |

| ~2960-2850 | C-H stretch (aliphatic) | Medium |

| ~1590, 1490 | C=C stretch (aromatic) | Strong |

| ~1300-1250 | P=O stretch | Strong |

| ~1200-1100 | P-O-C stretch (aryl) | Strong |

| ~1030 | P-O-C stretch (alkyl) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 264.0551 (calculated for C₁₃H₁₃O₄P)[5]

-

Key Fragmentation Patterns: The fragmentation of organophosphorus esters often involves cleavage of the P-O bonds.[9]

Figure 2: Molecular structure of diphenyl methyl phosphate.

Safety and Handling Precautions

Working with organophosphorus compounds and their reagents requires strict adherence to safety protocols.

-

Phosphorus Oxychloride: If used as a starting material, phosphorus oxychloride is highly corrosive and reacts violently with water.[10][11] It is toxic if inhaled and can cause severe skin and eye burns.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10][12][13]

-

Methyl Iodide: Methyl iodide is a known carcinogen and a potent alkylating agent. Handle with extreme care in a fume hood and wear appropriate gloves.

-

General Precautions: Avoid inhalation of vapors and skin contact with all chemicals.[11] In case of contact, wash the affected area immediately with copious amounts of water.[13]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of diphenyl methyl phosphate. By understanding the underlying principles of the synthetic methodology and the interpretation of spectroscopic data, researchers can confidently prepare and verify this compound in a laboratory setting. The insights into experimental choices and safety precautions are intended to foster a culture of safety and efficiency in the laboratory.

References

-

Cox, A. W., Jr., & Durig, J. R. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(6), 575–581. Retrieved from [Link]

-

Kumar, S., et al. (2014). Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. Journal of Spectroscopy, 2014, 1-6. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

-

SPIE. (n.d.). Classification of infrared spectra of organophosphorus compounds with artificial neural networks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Retrieved from [Link]

-

Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenyl methylphosphonate. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenyl-methylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of diphenyl phosphorochloridate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyldiphenylphosphine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of diphenyl chlorophosphate.

-

National Center for Biotechnology Information. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Diphenyl phosphate (DPP). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. DIPHENYL METHYL PHOSPHATE | 115-89-9 [chemicalbook.com]

- 3. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - Diphenyl phosphate (DPP) (Compound) [exposome-explorer.iarc.fr]

- 5. Methyl diphenyl phosphate | C13H13O4P | CID 8291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. opcw.org [opcw.org]

- 12. nj.gov [nj.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Diphenyl Methyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of Diphenyl methyl phosphate (DPMP), a compound of interest in various scientific and industrial fields, including its emerging relevance in the context of drug development as a metabolite of certain organophosphate-based compounds. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing actionable protocols for its synthesis and analysis.

Molecular Identity and Structural Elucidation

Diphenyl methyl phosphate, with the CAS Number 7525-83-9, is an organophosphate ester. Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxy group and two phenoxy groups.

Molecular Formula: C₁₃H₁₃O₄P[1]

Molecular Weight: 264.21 g/mol [1]

IUPAC Name: methyl diphenyl phosphate[2]

Synonyms: Diphenyl methyl phosphate, Methoxy(diphenoxy)phosphine oxide, Phosphoric acid, methyl diphenyl ester[1][2]

Caption: 2D representation of the Diphenyl methyl phosphate molecule.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological interactions.

| Property | Value | Source |

| Appearance | Clear, oily liquid | [1][2] |

| Boiling Point | 125 °C at 0.03 mmHg | [1] |

| Melting Point | Not available; Pour point: -85 °F (-65 °C) | [2] |

| Density | 1.23 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.537 | [1] |

| Water Solubility | 2 g/L at 25 °C | [1] |

| logP (Octanol/Water) | 3.899 (Calculated) | [3] |

The absence of a defined melting point and the very low pour point suggest that Diphenyl methyl phosphate exists as a liquid over a wide range of temperatures, a characteristic feature of many asymmetric organophosphate esters. Its limited water solubility and calculated logP value indicate a lipophilic nature, suggesting it is likely to partition into lipid-rich environments.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. Below is a summary of the expected spectroscopic data for Diphenyl methyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups. A distinct signal for the methyl protons, likely a doublet due to coupling with the phosphorus atom, would appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atoms directly bonded to the oxygen atoms appearing at a different chemical shift compared to the other aromatic carbons. A signal for the methyl carbon will also be present at a characteristic upfield chemical shift.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For Diphenyl methyl phosphate, a single resonance is expected, and its chemical shift provides insight into the electronic environment of the phosphorus center.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key expected absorptions for Diphenyl methyl phosphate include:

-

P=O (Phosphoryl) Stretch: A strong absorption band is anticipated in the region of 1250-1300 cm⁻¹.

-

P-O-C (Aryl) Stretch: Asymmetric and symmetric stretching vibrations are expected around 1200 cm⁻¹ and 950-1050 cm⁻¹, respectively.

-

C-H (Aromatic and Aliphatic) Stretch: Absorptions for aromatic C-H bonds will be observed just above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Diphenyl methyl phosphate, under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 264. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O and C-O bonds.[6][7]

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Chemical Properties and Reactivity

The chemical behavior of Diphenyl methyl phosphate is largely dictated by the electrophilic nature of the phosphorus atom and the stability of the phenoxy and methoxy leaving groups.

Stability and Decomposition

Diphenyl methyl phosphate is a relatively stable compound under standard conditions. However, like many organophosphate esters, it can undergo hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. Thermal decomposition at elevated temperatures will likely lead to the formation of various phosphorus oxides and organic byproducts. As a flame retardant, its mechanism of action in the gas phase during combustion involves the release of phosphorus-containing radicals that interrupt the chain reactions of fire.

Synthesis of Diphenyl Methyl Phosphate

A common and effective method for the synthesis of Diphenyl methyl phosphate involves the reaction of diphenyl phosphorochloridate with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction: (C₆H₅O)₂P(O)Cl + CH₃OH + Base → (C₆H₅O)₂P(O)OCH₃ + Base·HCl

Caption: A generalized workflow for the synthesis of Diphenyl methyl phosphate.

Experimental Protocol: Synthesis of Diphenyl Methyl Phosphate

-

Reaction Setup: To a solution of diphenyl phosphorochloridate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 eq).

-

Addition of Methanol: Slowly add methanol (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure Diphenyl methyl phosphate.

Self-Validation: The purity of the synthesized product should be confirmed by NMR and mass spectrometry, and the results should be consistent with the expected data.

Applications and Relevance in Drug Development

Diphenyl methyl phosphate is primarily used as a flame retardant and an ignition control compound.[1] In the context of drug development, it is important as a potential metabolite of more complex organophosphate-based drugs or prodrugs. Understanding its physicochemical and toxicological properties is crucial for evaluating the overall safety and metabolic profile of a parent drug candidate.

Safety and Handling

While specific toxicity data for Diphenyl methyl phosphate is limited, it is prudent to handle it with the care afforded to other organophosphate esters.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Diphenyl methyl phosphate. By synthesizing data from various sources and providing practical insights and protocols, this document serves as a valuable resource for researchers and professionals. The information contained herein is intended to facilitate a deeper understanding of this compound and to support its safe and effective use in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved from [Link]

-

Ma, Y., et al. (2020). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 25(3), 568. Retrieved from [Link]

-

Szewczyk, J., et al. (2018). Selective removal of phenyl group from alkyl diphenyl phosphates. Tetrahedron Letters, 59(15), 1455-1458. Retrieved from [Link]

-

Royal Society of Chemistry (2017). Electronic Supplementary Information for "A general and efficient method for the synthesis of phosphine oxides". Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82027, Diphenyl methylphosphonate. Retrieved from [Link]

-

Wang, Q., et al. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules, 28(7), 2983. Retrieved from [Link]

-

Peking University (n.d.). Supporting Information. Retrieved from [Link]

-

Konstas, J. D., et al. (2020). Photocatalytic degradation of organophosphate flame retardant TBEP: kinetics and identification of transformation products by orbitrap mass spectrometry. Environmental Science and Pollution Research, 27(1), 1027-1037. Retrieved from [Link]

-

Dang, H., et al. (2023). Knowledge gaps and future studies for reactive flame retardants. Environmental Science & Technology, 57(1), 1-3. Retrieved from [Link]

-

University of Alberta (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Hosseini, S. E., et al. (2016). Proposed EI‐MS fragmentation pathways of 4. Journal of Mass Spectrometry, 51(10), 830-838. Retrieved from [Link]

-

Wiley Online Library (n.d.). Diphenyl-methylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Diphenyl methyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Diphenyl methyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Q., et al. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules, 28(7), 2983. Retrieved from [Link]

-

Pantelaki, I., & Voutsa, D. (2020). A review of organophosphate flame retardants and plasticizers in the environment: Analysis, occurrence and risk assessment. Science of The Total Environment, 734, 139423. Retrieved from [Link]

-

University of Wisconsin-Platteville (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

LookChem (n.d.). Cas 115-89-9,DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Retrieved from [Link]

- Google Patents (n.d.). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.

-

Amoozadeh, A., et al. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585-2593. Retrieved from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

Müller, N., & Eisenbrand, G. (1985). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Chemico-biological interactions, 53(1-2), 173-181. Retrieved from [Link]

-

Universiteit Gent (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]

-

Organic Chemistry Tutor (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

TA Instruments (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Diphenyl methyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite (n.d.). Diphenyl methyl phosphate (C13H13O4P). Retrieved from [Link]

-

Kirby, A. J. (2017). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 5, 29. Retrieved from [Link]

-

Pineda, M., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. Food Chemistry, 327, 127051. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

Castro-Jiménez, J., et al. (2016). Organophosphate Ester Flame Retardants and Plasticizers in the Global Oceanic Atmosphere. Environmental Science & Technology, 50(23), 12764-12772. Retrieved from [Link]

-

Slideshare (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

ResearchGate (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenyl methyl phosphate (CAS 115-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diphenyl methyl phosphate [webbook.nist.gov]

Introduction: Unveiling a Versatile Phosphate Ester

An In-depth Technical Guide to Diphenyl Methyl Phosphate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Diphenyl methyl phosphate, with the Chemical Abstracts Service (CAS) number 115-89-9 , is an organophosphate compound that holds significance in both industrial and research settings. While widely recognized for its application as a flame retardant and ignition control compound, its utility extends into the realm of organic synthesis as a stable phosphorylating agent and a key building block.[1][2][3] This guide provides a comprehensive overview of diphenyl methyl phosphate, from its fundamental chemical properties and structure to detailed methodologies for its synthesis, analytical characterization, and safe handling. For the research scientist and drug development professional, understanding the nuances of this reagent is pivotal for its effective application in complex synthetic pathways.

Chemical Structure and Physicochemical Properties

Diphenyl methyl phosphate is a triester of phosphoric acid, featuring two phenyl groups and one methyl group attached to the phosphate core. This asymmetric structure imparts specific reactivity and physical characteristics that are crucial for its application.

Molecular Structure:

-

Chemical Name: Methyl Diphenyl Phosphate[1]

-

Synonyms: Diphenyl methyl phosphate, Phosphoric acid, methyl diphenyl ester[1]

-

Molecular Formula: C₁₃H₁₃O₄P[1]

-

Molecular Weight: 264.21 g/mol [1]

The structure of diphenyl methyl phosphate is depicted in the following diagram:

Caption: 2D structure of Diphenyl Methyl Phosphate.

Physicochemical Data:

A summary of the key physicochemical properties of diphenyl methyl phosphate is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 115-89-9 | [1][4] |

| Appearance | Clear, oily liquid | [1][3] |

| Molecular Weight | 264.21 g/mol | [1] |

| Boiling Point | 125 °C at 0.03 mmHg | [1][2] |

| Density | 1.23 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.537 | [1][2] |

| Flash Point | 113 °C | [1][2] |

| Water Solubility | 2 g/L at 25 °C | [1][2] |

Synthesis of Diphenyl Methyl Phosphate: A Validated Protocol

The synthesis of diphenyl methyl phosphate is most reliably achieved through the reaction of diphenyl chlorophosphate with methanol. This method offers high yields and a straightforward purification process. The use of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

The overall reaction is a nucleophilic substitution at the phosphorus center, where the methoxide ion displaces the chloride.

Caption: Synthesis workflow for Diphenyl Methyl Phosphate.

Experimental Protocol:

-

Materials:

-

Diphenyl chlorophosphate

-

Anhydrous methanol

-

Anhydrous pyridine

-

Anhydrous diethyl ether or ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

To a stirred solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 equivalents).

-

Slowly add anhydrous methanol (1.5 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude diphenyl methyl phosphate by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

-

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphate, reducing the yield of the desired product.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Use of Base: Pyridine acts as a nucleophilic catalyst and, more importantly, as a scavenger for the HCl generated during the reaction. The formation of pyridinium hydrochloride salt as a precipitate helps to drive the equilibrium towards the product side.

-

Aqueous Work-up: The series of washes effectively removes the pyridinium salt, any remaining starting materials, and byproducts, ensuring a cleaner crude product for purification.

-

Chromatographic Purification: Silica gel chromatography is a reliable method for separating the non-polar diphenyl methyl phosphate from any more polar impurities.

-

Analytical Characterization: A Spectroscopic Profile

The identity and purity of synthesized diphenyl methyl phosphate are confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ) ppm (Typical, in CDCl₃) | Multiplicity | Assignment |

| ¹H NMR | ~ 7.20 - 7.40 | Multiplet | Aromatic protons (10H) |

| ~ 3.85 | Doublet (J ≈ 11 Hz) | Methyl protons (3H, ³J(P,H)) | |

| ¹³C NMR | ~ 150.5 (d, J ≈ 7 Hz) | Doublet | C-ipso (Aromatic) |

| ~ 129.8 | Singlet | C-para (Aromatic) | |

| ~ 125.5 | Singlet | C-meta (Aromatic) | |

| ~ 120.2 (d, J ≈ 5 Hz) | Doublet | C-ortho (Aromatic) | |

| ~ 55.0 (d, J ≈ 6 Hz) | Doublet | Methyl Carbon | |

| ³¹P NMR | ~ -4.0 to -6.0 | Singlet | Phosphate Phosphorus |

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2960 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1590, 1490 | Strong | Aromatic C=C stretch |

| ~ 1280 | Strong | P=O stretch (phosphoryl) |

| ~ 1180 | Strong | P-O-C (aryl) stretch |

| ~ 1030 | Strong | P-O-C (alkyl) stretch |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 264 | [M]⁺ (Molecular Ion) |

| 250 | [M - CH₂]⁺ |

| 171 | [M - C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Applications in Research and Drug Development

While its role as a flame retardant is well-established, diphenyl methyl phosphate and its precursors are valuable in a research context, primarily related to phosphorylation chemistry.

-

Phosphorylating Agent Precursor: Diphenyl chlorophosphate, the direct precursor to diphenyl methyl phosphate, is a widely used phosphorylating agent for alcohols, phenols, and amines. The resulting diphenyl phosphate esters can be selectively deprotected. The phenyl groups can be removed via hydrogenolysis, providing a route to monomethyl phosphates.

-

Stable Phosphate Protecting Group: The diphenyl phosphate group is used as a protecting group in the synthesis of complex molecules, such as oligonucleotides and phosphopeptides.[5][6] The methyl ester variant offers different stability and deprotection characteristics compared to other phosphate esters.

-

Cross-Coupling Reactions: Aryl phosphates, including diphenyl phosphate derivatives, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), where the phosphate group acts as a leaving group.[7] This allows for the formation of new carbon-carbon bonds at positions that might otherwise be difficult to functionalize.

Safety, Handling, and Disposal

As an organophosphate, diphenyl methyl phosphate requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste diphenyl methyl phosphate and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8][9] Do not pour down the drain.

Conclusion

Diphenyl methyl phosphate is a compound with a dual identity. Its industrial applications are significant, but for the research and pharmaceutical communities, its true value lies in its role within the broader context of phosphorylation chemistry. A thorough understanding of its synthesis, spectroscopic fingerprints, and reactivity is essential for leveraging its potential in the design and creation of novel molecules. By following validated protocols and adhering to strict safety guidelines, researchers can effectively and safely utilize this versatile reagent in their synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8291, Methyl diphenyl phosphate. Retrieved January 12, 2026 from [Link].

- Google Patents. (2020). Chemical synthesis method of diphenyl chlorophosphate. WO2020244162A1.

-

LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link].

-

Lima, R. S., et al. (2025). Organically Modified Aluminum Phosphates: Synthesis and Characterization of Model Compounds Containing Diphenyl Phosphate Ligands. ResearchGate. Retrieved from [Link].

-

NIST. (n.d.). Diphenyl methyl phosphate. NIST Chemistry WebBook. Retrieved from [Link].

-

MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link].

- Google Patents. (n.d.). Method for synthesizing dimethyl methyl phosphate. CN107793449B.

-

NIST. (n.d.). Diphenyl methyl phosphate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link].

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link].

-

National Center for Biotechnology Information. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. Retrieved from [Link].

-

National Center for Biotechnology Information. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link].

-

Agilent Technologies. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link].

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

ACS Publications. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Chlorophosphate: A Key Intermediate in Pharmaceutical Synthesis and Biochemical Research. Retrieved from [Link].

-

ResearchGate. (2025). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link].

-

ResearchGate. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Retrieved from [Link].

-

ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link].

-

ResearchGate. (n.d.). (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide.... Retrieved from [Link].

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link].

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link].

-

National Center for Vector Borne Diseases Control. (n.d.). GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES. Retrieved from [Link].

-

ResearchGate. (2025). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. Retrieved from [Link].

-

ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link].

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link].

- Google Patents. (n.d.). Activators for oligonucleotide and phosphoramidite synthesis. WO2006116476A1.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenyl methyl phosphate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diphenyl Methyl Phosphate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Diphenyl methyl phosphate (DMPP), an organophosphate ester, belongs to a class of compounds with a well-documented history of biological activity, most notably as inhibitors of cholinesterases. However, the precise molecular interactions and the full spectrum of its mechanism of action remain subjects of ongoing investigation. This technical guide synthesizes the current understanding of the probable mechanisms by which DMPP exerts its effects, drawing upon the established principles of organophosphate biochemistry and the activities of structurally related compounds. We will delve into its likely primary target, acetylcholinesterase, and explore potential secondary mechanisms that may contribute to its overall biological profile. This document is intended to serve as a foundational resource for researchers engaged in the study of DMPP and similar organophosphate esters, providing both theoretical grounding and practical experimental frameworks.

Introduction: The Organophosphate Landscape

Organophosphate esters are a diverse group of organic compounds containing a phosphate core. Their applications are widespread, ranging from pesticides and flame retardants to therapeutic agents. The biological activity of many organophosphates stems from their ability to interact with and inhibit serine hydrolases, a large and functionally diverse class of enzymes.

Diphenyl methyl phosphate, with its characteristic phosphate ester backbone, is structurally poised to engage with biological targets in a manner consistent with other members of its chemical family. Understanding its mechanism of action is critical for elucidating its potential toxicological properties and exploring any therapeutic applications.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The canonical mechanism of action for many neurotoxic organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve signal at cholinergic synapses.

The Phosphorylation of Acetylcholinesterase

The inhibition of AChE by organophosphates like diphenyl methyl phosphate is a well-characterized process involving the phosphorylation of a serine residue within the enzyme's active site. This reaction proceeds via a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of the organophosphate. The result is a covalently modified, phosphorylated enzyme that is catalytically inactive.

The general reaction can be depicted as follows:

Caption: Covalent Inhibition of Acetylcholinesterase by Diphenyl Methyl Phosphate.

Kinetics of Inhibition

"Aging" of the Phosphorylated Enzyme

A phenomenon known as "aging" can occur following the initial phosphorylation of AChE. This process involves a chemical modification of the phosphorylated enzyme, often through the cleavage of an alkyl or aryl group from the phosphorus atom. Aging renders the inhibited enzyme resistant to reactivation by standard oxime reactivators, leading to a more permanent inhibition.

Beyond Acetylcholinesterase: Exploring Secondary Mechanisms

While AChE inhibition is a primary mechanism for many organophosphates, a growing body of evidence suggests that these compounds can exert biological effects through other pathways. This is particularly relevant for organophosphate flame retardants and their metabolites, which are often weaker AChE inhibitors but demonstrate other forms of toxicity[2].

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase found in plasma and various tissues. While its physiological role is less defined than that of AChE, it can also be inhibited by organophosphates. Studies on dialkyl phenyl phosphates have shown that some analogs are potent and selective inhibitors of BChE[1]. It is plausible that diphenyl methyl phosphate also interacts with BChE, which could contribute to its overall pharmacological or toxicological profile.

Neurotoxicity Independent of Cholinesterase Inhibition

Research on organophosphate flame retardants and their metabolites, such as diphenyl phosphate (a close structural analog of DMPP), has revealed mechanisms of developmental neurotoxicity that are not dependent on AChE inhibition[2][3]. These mechanisms may include:

-

Endocrine Disruption: Interference with hormone signaling pathways.

-

Oxidative Stress: Generation of reactive oxygen species, leading to cellular damage.

-

Alterations in Neuronal Development: Effects on neurogenesis, neuronal differentiation, and synapse formation.

-

Modulation of Cellular Signaling Pathways: Interaction with pathways such as the mitogen-activated protein kinase (MAPK) and forkhead box (FOXO) signaling pathways[4].

The structural similarity of diphenyl methyl phosphate to these compounds suggests that it may also engage in these non-cholinergic mechanisms.

Caption: Potential Secondary Mechanisms of Diphenyl Methyl Phosphate Neurotoxicity.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of diphenyl methyl phosphate, a series of well-defined experimental protocols are required. The following outlines a foundational experimental workflow.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (AChI) solution (75 mM in deionized water)

-

Diphenyl methyl phosphate stock solution (in a suitable solvent like DMSO or ethanol)

-

AChE enzyme solution (from a commercial source, e.g., electric eel or human recombinant)

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of various concentrations of diphenyl methyl phosphate (or vehicle control) to the respective wells.

-

Add 10 µL of AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding 20 µL of AChI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Neuronal Cell-Based Assays

To investigate neurotoxicity independent of direct AChE inhibition, in vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) are invaluable.

Example Protocol: Assessment of Neurite Outgrowth

-

Cell Culture: Culture neuronal cells in appropriate media and conditions.

-

Differentiation: Induce differentiation using agents like retinoic acid or nerve growth factor (NGF).

-

Treatment: Expose the differentiating cells to various concentrations of diphenyl methyl phosphate for a specified duration.

-

Immunofluorescence Staining: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize neurites.

-

Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and branching using image analysis software.

Quantitative Data Summary

While specific quantitative data for diphenyl methyl phosphate is not available in published literature, the following table provides a template for how such data would be presented. For context, representative data for related organophosphate compounds are often reported in the literature.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ | Reference |

| Diphenyl Methyl Phosphate | AChE / BChE | To be determined | To be determined | - |

| Di-n-pentyl phenyl phosphate | BChE | Partial Competitive | Kᵢ = 6 µM | [1] |

| Di-n-butyl phenyl phosphate | BChE | Competitive | Kᵢ = 43 µM | [1] |

Conclusion and Future Directions

The mechanism of action of diphenyl methyl phosphate is likely multifaceted, centered around the well-established organophosphate-induced inhibition of acetylcholinesterase. However, the potential for interactions with other biological targets and the induction of non-cholinergic neurotoxic effects cannot be overlooked, especially given the evidence from structurally similar compounds.

Future research should focus on:

-

Direct experimental validation of diphenyl methyl phosphate's inhibitory activity against AChE and BChE to determine its potency and selectivity.

-

In-depth studies using neuronal cell models to investigate its effects on cell viability, neurite outgrowth, synaptogenesis, and key signaling pathways.

-

In vivo studies in model organisms to understand its pharmacokinetic profile, biodistribution, and potential for developmental neurotoxicity.

By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of diphenyl methyl phosphate can be achieved, providing a solid foundation for assessing its potential risks and benefits.

References

-

Behl, M., Hsieh, J. H., Shafer, T. J., Mundy, W. R., Rice, J. R., Freedman, J. H., ... & Auerbach, S. S. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]

-

Law, K. S., Acey, R. A., Smith, C. R., Benton, D. A., Soroushian, S., Eckenrod, B., ... & Nakayama, K. (2007). Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase. Biochemical and Biophysical Research Communications, 355(2), 371-378. [Link]

-

Davison, A. N. (1955). Return of cholinesterase activity in the rat after inhibition by organophosphorus compounds. 2. A comparative study of true and pseudo cholinesterase. The Biochemical journal, 60(2), 339. [Link]

-

LookChem. (n.d.). Cas 115-89-9, DIPHENYL METHYL PHOSPHATE. Retrieved from [Link]

-

Mitchell, C. A., Giska, J. R., & Stapleton, H. M. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 168(1), 105-117. [Link]

-

PubChem. (n.d.). Diphenyl methylphosphonate. Retrieved from [Link]

-

Hosea, N. A., & O'Malley, M. A. (2009). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and applied pharmacology, 235(1), 106-114. [Link]

-

Zang, L. Y., & Misra, H. P. (1996). Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2, 3-dihydropyridinium ion. Archives of biochemistry and biophysics, 336(1), 147-150. [Link]

-

Liu, X., Ji, K., & Choi, K. (2015). Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis (diphenyl phosphate), in zebrafish larvae. Environmental science & technology, 49(12), 7434-7440. [Link]

-

INRAE. (n.d.). Diphenyl-methyl-phosphate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl diphenyl phosphate. Retrieved from [Link]

-

De Nanteuil, G., Ghavami, A., Tshidimba, V., Prost, J. F., & Portevin, B. (1996). Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. Journal of medicinal chemistry, 39(5), 1059-1068. [Link]

-

Gane, P. J., Gieling, R. G., Lormans, M. A., Liskamp, R. M., & Pieters, R. J. (2007). Diphenyl phosphonate inhibitors for the urokinase-type plasminogen activator: optimization of the P4 position. Journal of medicinal chemistry, 50(15), 3547-3557. [Link]

-

Request PDF. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Retrieved from [Link]

-

Sant, K. E., Tanguay, R. L., & Reif, D. M. (2024). Triphenyl Phosphate Alters Methyltransferase Expression and Induces Genome-Wide Aberrant DNA Methylation in Zebrafish Larvae. Environmental Science & Technology. [Link]

-

KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyl Methyl Phosphate: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Guide to the Synthesis, Reactivity, and Application of Diphenyl Methyl Phosphate in Modern Drug Development

Introduction: The Versatile Role of Diphenyl Methyl Phosphate in Organic Synthesis

Diphenyl methyl phosphate (DMMP) is an organophosphate ester that has garnered significant interest in various chemical fields. While historically utilized as a flame retardant and ignition control compound, its utility in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, is of increasing importance.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of diphenyl methyl phosphate, with a special focus on its role as a strategic phosphorylating agent.

DMMP's value in synthesis is primarily derived from its function as a carrier of a methyl phosphate group, which can be transferred to a variety of nucleophiles. The two phenyl groups on the phosphate moiety are excellent leaving groups, facilitating the phosphorylation of sensitive substrates under relatively mild conditions. This property is particularly advantageous in the synthesis of phosphate prodrugs, where a phosphate group is masked to enhance the parent drug's bioavailability.[3][4] Once in the bloodstream or target cells, the phenyl and methyl groups can be enzymatically cleaved to release the active, phosphorylated drug molecule.[2][5] This guide will delve into the practical aspects of utilizing diphenyl methyl phosphate, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile of Diphenyl Methyl Phosphate

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in the laboratory. Diphenyl methyl phosphate is a clear, oily liquid under standard conditions.[6] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 115-89-9 | [7][8] |

| Molecular Formula | C₁₃H₁₃O₄P | [7][8] |

| Molecular Weight | 264.21 g/mol | [7] |

| Appearance | Clear, oily liquid | [6] |

| Boiling Point | 125 °C @ 0.03 mmHg | [6] |

| Density | 1.23 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.537 | [6] |

| ³¹P NMR Chemical Shift (δ) | Varies with solvent and substituents | [1][9] |

The ³¹P NMR chemical shift is a particularly important characteristic for monitoring reactions involving organophosphorus compounds. For diaryl methyl phosphates, the chemical shift is influenced by the electronic nature of the aryl substituents, with electron-withdrawing groups generally causing an upfield shift.[9]

Synthesis of Diphenyl Methyl Phosphate: A Step-by-Step Protocol

The most common and direct laboratory synthesis of diphenyl methyl phosphate involves the reaction of its precursor, diphenyl phosphorochloridate, with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of the Synthetic Workflow

Caption: Synthesis of Diphenyl Methyl Phosphate.

Experimental Protocol: Synthesis from Diphenyl Phosphorochloridate

This protocol is based on established procedures for the phosphorylation of alcohols using phosphorochloridates.[10]

Materials:

-

Diphenyl phosphorochloridate (1.0 eq)

-

Anhydrous methanol (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diphenyl phosphorochloridate (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of diphenyl phosphorochloridate over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous THF.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenyl methyl phosphate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized diphenyl methyl phosphate should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry, and compared with literature data.[7][9]

Mechanism of Phosphorylation and Reactivity

Diphenyl methyl phosphate functions as a phosphorylating agent through a nucleophilic substitution reaction at the phosphorus center. The phosphorus atom in DMMP is electrophilic due to the electron-withdrawing effects of the four oxygen atoms attached to it.

The key to its reactivity lies in the nature of the phenoxy groups. Phenyl esters of phosphoric acid are more reactive towards nucleophiles than their alkyl counterparts because the phenoxide ion is a better leaving group than an alkoxide ion. This is due to the ability of the aromatic ring to stabilize the negative charge of the departing phenoxide through resonance.

When diphenyl methyl phosphate reacts with a nucleophile, such as the hydroxyl group of an alcohol, the nucleophile attacks the electrophilic phosphorus atom. This can proceed through a concerted Sₙ2-type mechanism, leading to the formation of a new phosphate ester and the displacement of a phenoxide ion. In the context of drug development, this allows for the transfer of the methyl phosphate moiety to a hydroxyl group on a drug molecule.

Applications in Drug Development: The Prodrug Strategy

A major challenge in drug development is overcoming poor aqueous solubility and limited membrane permeability of potential drug candidates. The phosphate prodrug approach is a well-established strategy to address these issues.[2] By transiently masking a hydroxyl group on a parent drug with a phosphate group, its physicochemical properties can be favorably altered.

Diphenyl methyl phosphate and its derivatives are valuable reagents in this context. They can be used to install a diphenyl phosphate group onto a drug molecule, which serves as a lipophilic, charge-neutral prodrug moiety. This lipophilicity can enhance the drug's ability to cross cell membranes.

Diagram of Prodrug Activation

Caption: Prodrug activation pathway.

Once inside the target cells, endogenous enzymes such as phosphatases and esterases cleave the phenyl and methyl groups.[2][5] This unmasks the phosphate group, releasing the active, negatively charged nucleoside monophosphate. This active form can then be further phosphorylated by cellular kinases to the triphosphate, which can then inhibit viral polymerases or other target enzymes.

A notable example is the synthesis of 5'-diphenylphosphate derivatives of 1,2,3-triazolyl nucleoside analogues. These compounds have been shown to exhibit antiviral activity against influenza A virus, demonstrating the potential of this prodrug strategy.

| Compound | Target | IC₅₀ (µM) | Reference |

| Parent Nucleoside Analogue | Influenza A (H1N1) | 42 | |

| 5'-Diphenylphosphate Derivative | Influenza A (H1N1) | 17.9 |

The data indicates that the diphenyl phosphate prodrug exhibits improved antiviral activity compared to the parent nucleoside, highlighting the effectiveness of this approach.

Conclusion

Diphenyl methyl phosphate is a valuable and versatile reagent in organic synthesis with growing importance in medicinal chemistry. Its utility as a phosphorylating agent, particularly in the synthesis of phosphate prodrugs, offers a powerful tool for enhancing the therapeutic potential of drug candidates. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage diphenyl methyl phosphate to advance their drug discovery and development programs.

References

-

da Silva, J. F. C., Pedrosa, M. S., Nakayama, H. T., & Costa Neto, C. (n.d.). ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH. Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Dunn, E. J., Purdon, J. G., Bannard, R. A. B., Albright, K., & Buncel, E. (1988). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry, 66(12), 3137–3144. [Link]

-

Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 898921. [Link]

-

Janeba, Z., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. [Link]

-

Lin, C.-C., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8036-8051. [Link]

-

Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1). [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl diphenyl phosphate. In PubChem. Retrieved January 13, 2026, from [Link]

-

Wałejko, P., et al. (2016). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation (Pd/C, MeOH, 96 h). ResearchGate. [Link]

-